4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Catalog No.
S11553784
CAS No.
M.F
C29H22N2O4
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridi...

Product Name

4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Molecular Formula

C29H22N2O4

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C29H22N2O4/c32-27(21-10-3-1-4-11-21)25-26(31(29(34)28(25)33)19-20-9-8-16-30-18-20)22-12-7-15-24(17-22)35-23-13-5-2-6-14-23/h1-18,26,32H,19H2/b27-25+

InChI Key

OUDGFNNXCXHWRK-IMVLJIQESA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

The compound 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule characterized by its unique structure, which includes a pyrrole ring fused with various functional groups. This compound features a benzoyl group, a hydroxyl group, and a phenoxyphenyl substituent, along with a pyridinylmethyl moiety. The molecular formula is C30H28N2O3C_{30}H_{28}N_{2}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The reactivity of 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be attributed to its functional groups. Key reactions may include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the pyridine ring.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

Research indicates that compounds containing pyrrole and related structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds similar to 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects: The compound's structure may contribute to modulating inflammatory pathways.

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring: Utilizing precursors such as α,β-unsaturated carbonyl compounds and amines.
  • Benzoylation: Introducing the benzoyl group through acylation reactions.
  • Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions or through specific reagents that add hydroxyl groups to aromatic rings.

The applications of 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one span various fields:

  • Pharmaceuticals: Potential use in developing new drugs targeting microbial infections or cancer.
  • Agricultural Chemistry: Possible applications as agrochemicals due to its biological activity against pests or pathogens.
  • Material Science: Utilization in creating novel materials with specific properties due to its unique chemical structure.

Studies on the interactions of this compound with biological systems are essential for understanding its efficacy and safety:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Cellular Uptake Studies: Understanding how the compound is absorbed by cells can inform its potential therapeutic uses.
  • Toxicity Assessments: Evaluating the safety profile of the compound through in vitro and in vivo studies.

Several compounds share structural or functional similarities with 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one:

Compound NameStructure FeaturesBiological Activity
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-4-yloxy)-1H-pyrrolSimilar benzoyl and pyrrole structureAntimicrobial
1-(4-methoxyphenyl)-5-(pyridin-3-yloxy)-pyrroleContains a pyrrole ring and phenolic substituentAnticancer
Pyrrole derivatives with benzamide moietiesExhibits diverse biological activitiesAntimicrobial and anticancer

These compounds highlight the uniqueness of 4-benzoyl-3-hydroxy-5-(3-phenoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one through its specific combination of functional groups and structural features that may enhance its biological activity compared to others in its class.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

462.15795719 g/mol

Monoisotopic Mass

462.15795719 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-09

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